3-[(3-Aminopyrrolidin-1-yl)methyl]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-[(3-aminopyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C11H16N2O/c12-10-4-5-13(8-10)7-9-2-1-3-11(14)6-9/h1-3,6,10,14H,4-5,7-8,12H2 |
InChI Key |
GGYRXRNODPJXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Aminopyrrolidin 1 Yl Methyl Phenol and Analogues
Established Synthetic Pathways to the 3-Aminopyrrolidine (B1265635) Core
The 3-aminopyrrolidine scaffold is a prevalent structural motif in numerous biologically active compounds and approved therapeutic agents. mdpi.com Consequently, a variety of synthetic routes have been developed to access this important heterocyclic core. These methods often begin from readily available precursors, such as proline or 4-hydroxyproline, and employ key chemical transformations to install the desired functionality. mdpi.com
The Curtius rearrangement is a powerful and versatile transformation for converting carboxylic acids into primary amines via an isocyanate intermediate. nih.govorganic-chemistry.orgwikipedia.org This reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The isocyanate can then be trapped by various nucleophiles, such as water or alcohols, to yield the corresponding amine or carbamate. wikipedia.orgrsc.org
A key advantage of the Curtius rearrangement is its tolerance for a wide array of functional groups and the complete retention of stereochemistry at the migrating group, making it highly valuable in medicinal chemistry. nih.govwikipedia.org In the context of pyrrolidine (B122466) synthesis, this rearrangement can be applied to proline derivatives where the carboxylic acid functionality is converted into an amine. For instance, a protected proline derivative can undergo conversion of its carboxylic acid to an acyl azide, followed by thermal rearrangement to the isocyanate. Subsequent hydrolysis or trapping with a suitable nucleophile furnishes the aminopyrrolidine precursor. nih.gov The reaction is typically concerted, avoiding the formation of nitrene intermediates in thermal processes. wikipedia.org
Table 1: Key Features of the Curtius Rearrangement
| Feature | Description |
|---|---|
| Transformation | Carboxylic Acid → Isocyanate → Amine/Carbamate/Urea |
| Key Intermediate | Acyl azide |
| Stereochemistry | Complete retention of configuration at the migrating center |
| Conditions | Typically thermal decomposition of the acyl azide |
| Advantages | High functional group tolerance, stereospecificity |
Reductive amination is a cornerstone of amine synthesis, providing a direct method for converting aldehydes and ketones into primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org The process involves two key steps: the initial reaction between a carbonyl compound and an amine to form an imine intermediate, followed by the reduction of this imine to the target amine. libretexts.org This reaction can often be performed in a one-pot fashion, which is highly efficient. wikipedia.org
To introduce the amine at the 3-position of the pyrrolidine ring, a precursor such as a 3-pyrrolidinone (B1296849) can be reacted with ammonia (B1221849) or a protected amine source. The resulting imine or enamine is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity. wikipedia.orgmasterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the starting ketone or aldehyde, preventing side reactions. masterorganicchemistry.com The reaction conditions are typically weakly acidic to facilitate imine formation without compromising the reducing agent. wikipedia.org This methodology is broadly applicable and has been used in the synthesis of various amine-containing heterocyclic compounds. researchgate.net
The synthesis of the phenolic portion of the target molecule and its attachment to the aminopyrrolidine core often involves nucleophilic substitution reactions. Specifically, nucleophilic aromatic substitution (SNAᵣ) can be employed to construct the ether linkage found in many analogues. For instance, a suitably activated fluorinated aromatic ring can react with a phenoxide nucleophile. nih.govbeilstein-journals.org The reaction of 3-hydroxybenzaldehyde (B18108) with pentafluoropyridine, for example, demonstrates that under specific conditions, selective substitution at various positions of the pyridine (B92270) ring can be achieved. rsc.org
In the synthesis of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol itself, the final step often involves the formation of the C-N bond between the phenol-containing fragment and the pyrrolidine nitrogen. This is typically achieved via a nucleophilic substitution or reductive amination. For example, the nitrogen of the 3-aminopyrrolidine core can act as a nucleophile, displacing a leaving group on a benzylic electrophile derived from a 3-hydroxybenzaldehyde derivative. Alternatively, the pyrrolidine nitrogen can be reductively aminated with 3-hydroxybenzaldehyde. The synthesis of related m-aryloxy phenols has been achieved through methods like the hydrolysis of diazonium salts or copper-catalyzed etherification reactions, highlighting the versatility of nucleophilic substitution in preparing key phenolic intermediates. mdpi.com
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for synthesizing aminopyrrolidine derivatives is of paramount importance. mdpi.com These approaches can be broadly categorized into enantioselective and diastereoselective strategies, which aim to control the formation of specific stereoisomers. mdpi.comua.es
Enantioselective catalysis utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other. This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The pyrrolidine ring is a privileged scaffold in the design of chiral ligands and organocatalysts. nih.gov
Several strategies have been developed for the enantioselective synthesis of chiral pyrrolidines. One prominent method is the 1,3-dipolar cycloaddition between azomethine ylides and alkenes, which can be rendered enantioselective by using chiral metal catalysts or ligands. mdpi.com Chiral phosphoric acids, for instance, have been shown to be effective ligands in palladium-catalyzed enantioselective C-H functionalization to create α-arylated amines. nih.gov Furthermore, chiral 1,3,2-oxazaborolidines have emerged as effective Lewis acid catalysts for mediating enantioselective photochemical reactions, including [2+2] cycloadditions to form complex ring systems. bohrium.com Gold(I) complexes with chiral ligands have also been explored to create chiral binding pockets that can induce high enantioselectivity in various transformations. nih.gov A chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) has been reported starting from trans-4-hydroxyl-L-proline, involving an SN2 reaction with sodium azide to achieve configuration inversion. google.com
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. This is crucial when synthesizing substituted pyrrolidines that contain multiple chiral centers. acs.orgnih.govnih.gov Multicomponent reactions (MCRs) are particularly powerful in this regard, as they can construct complex molecules with multiple stereocenters in a single operation. nih.gov
For example, a highly diastereoselective synthesis of functionalized pyrrolidines has been achieved through a titanium tetrachloride-catalyzed multicomponent coupling reaction, which can create up to three contiguous asymmetric centers in one step. acs.orgnih.gov Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides with chiral N-tert-butanesulfinylimines, which act as effective directing groups to yield densely substituted pyrrolidines with high diastereoselectivity. ua.esacs.org The inherent chirality of starting materials, such as proline and 4-hydroxyproline, is also frequently exploited to direct the stereochemical outcome of subsequent reactions, leading to the diastereoselective synthesis of highly functionalized pyrrolidine derivatives. mdpi.com
Table 2: Comparison of Stereoselective Strategies
| Strategy | Goal | Method | Example |
|---|---|---|---|
| Enantioselective Catalysis | Control absolute stereochemistry (R/S) | Use of chiral catalysts/ligands | Asymmetric 1,3-dipolar cycloaddition mdpi.com |
| Diastereoselective Control | Control relative stereochemistry (cis/trans, syn/anti) | Use of chiral auxiliaries or substrate control | Multicomponent reactions acs.orgnih.gov |
Stereoselective Synthesis Approaches for Aminopyrrolidine Derivatives
Novel Synthetic Techniques and Reaction Condition Optimization
The traditional synthesis of this compound often involves multi-step processes that can be resource-intensive. Modern synthetic chemistry seeks to overcome these limitations through innovative methodologies that enhance efficiency and sustainability.
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, is emerging as a powerful tool for sustainable synthesis. ucm.es This technique is typically performed in the solid state, often eliminating the need for bulk solvents, which are a major source of chemical waste. ucm.es
In the context of synthesizing compounds like this compound, a key reaction is the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound. A plausible mechanochemical approach would involve the ball-milling of 3-aminophenol, formaldehyde (B43269) (or a solid equivalent like paraformaldehyde), and a protected 3-aminopyrrolidine. This solvent-free or minimal-solvent approach could lead to significantly reduced reaction times and a lower environmental footprint compared to conventional solution-phase synthesis. ucm.es
Key advantages of a mechanochemical approach include:
Reduced Solvent Waste: Minimizes or eliminates the use of volatile organic solvents. ucm.es
Enhanced Reaction Rates: High reagent concentrations in the solid state can lead to faster reactions. ucm.es
Access to Novel Reactivity: Can sometimes lead to different product selectivities compared to solution-phase reactions. ucm.es
While specific studies on the mechanochemical synthesis of this compound are not yet prevalent in the literature, the principles have been successfully applied to the synthesis of other nitrogen-containing heterocyclic compounds, demonstrating the potential of this technology.
The choice of solvent and catalyst is critical in optimizing the synthesis of aminopyrrolidine derivatives. The traditional Mannich reaction often requires specific pH conditions and can be sensitive to the solvent medium. Research into advanced catalytic systems and solvent optimization aims to improve yields, selectivity, and reaction conditions.
Catalyst Development: Organocatalysis has shown significant promise in the synthesis of pyrrolidine-based structures. Proline and its derivatives, for instance, have been used as catalysts in asymmetric Mannich reactions, offering a greener alternative to metal-based catalysts. rsc.orgorganic-chemistry.org For the synthesis of this compound, a bifunctional organocatalyst could facilitate the reaction by activating both the imine intermediate (from formaldehyde and aminopyrrolidine) and the phenol (B47542) component. The use of squaramide-based organocatalysts has also been effective in similar Mannich reactions, providing high yields and stereoselectivities at low catalyst loadings. mdpi.com
Solvent System Optimization: The selection of a solvent can dramatically influence reaction kinetics and outcomes. bohrium.com In the synthesis of pyrrolidine derivatives, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP) have been shown to be effective. bohrium.com However, from a green chemistry perspective, there is a push towards using more benign solvents. Water is an ideal green solvent, and methodologies that enable key synthetic steps to be performed in aqueous media are highly desirable. mdpi.com The use of microwave irradiation in conjunction with greener solvents like ethanol (B145695) or water can often accelerate reaction times and improve yields. nih.gov
Below is a table summarizing potential solvent and catalyst systems for the synthesis of the target compound, based on analogous reactions reported in the literature.
| Catalyst Type | Specific Example | Potential Solvent(s) | Key Advantages |
| Organocatalyst | Proline-derived Tetrazole | Dichloromethane (B109758), Toluene | High enantioselectivity, effective in non-polar solvents where proline fails. organic-chemistry.org |
| Organocatalyst | Quinine-derived Squaramide | Toluene, Dichloromethane | Excellent yields and stereoselectivities at low (1-2 mol%) catalyst loadings. mdpi.com |
| Transition Metal | Gold(I) Chloride / Silver hexafluoroantimonate | Dichloromethane | Effective for hydroamination cascades leading to pyrrolidine rings. nih.gov |
| Green Solvent | Water | Water, Ethanol/Water | Environmentally benign, can be combined with microwave irradiation for faster reactions. mdpi.comnih.gov |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | DMSO | Can enhance reaction rates by effectively solvating intermediates. bohrium.com |
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceutically relevant molecules. mdpi.com This approach aims to minimize the environmental impact of chemical manufacturing by considering factors such as atom economy, use of renewable feedstocks, and reduction of hazardous waste. nih.gov
For the synthesis of this compound and its analogues, green chemistry principles can be applied in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. One-pot, multi-component reactions are particularly effective in this regard. mdpi.com
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane or DMF with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. Biodegradable and recyclable catalysts are particularly advantageous. mdpi.comresearchgate.net
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. ucm.esnih.gov
By adopting these principles, the synthesis of this compound can be made more sustainable and economically viable, aligning with the future direction of pharmaceutical manufacturing. nih.gov
Spectroscopic and Advanced Characterization Techniques for 3 3 Aminopyrrolidin 1 Yl Methyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) bridge protons, and the amine and hydroxyl protons. The chemical shifts are influenced by the electronic environment of each proton. Protons on the aromatic ring will appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the pyrrolidine ring and the methylene bridge will be found in the upfield region. The amine and hydroxyl protons are often broad and their chemical shifts can vary with solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The aromatic carbons will resonate at lower field (100-160 ppm), while the aliphatic carbons of the pyrrolidine ring and the methylene bridge will appear at higher field.
Predicted NMR Data:
Disclaimer: The following data are predicted based on the analysis of similar structures and have not been experimentally verified.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.2 | Multiplet | 4H |
| Phenolic-OH | 9.0 - 9.5 | Singlet (broad) | 1H |
| Methylene bridge (-CH₂-) | 3.6 - 3.8 | Singlet | 2H |
| Pyrrolidine-H (adjacent to N) | 2.5 - 3.0 | Multiplet | 4H |
| Pyrrolidine-H (other) | 1.6 - 2.2 | Multiplet | 3H |
| Amine-NH₂ | 1.5 - 2.5 | Singlet (broad) | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-CH₂ | 138 - 142 |
| Aromatic C-H | 110 - 130 |
| Methylene bridge (-CH₂-) | 55 - 60 |
| Pyrrolidine C-N | 50 - 60 |
| Pyrrolidine C-CH-NH₂ | 45 - 55 |
| Pyrrolidine C (other) | 25 - 35 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula (C₁₁H₁₆N₂O).
Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the benzylic C-N bond, and fragmentation of the pyrrolidine ring.
Predicted Fragmentation Pattern:
Disclaimer: The following fragmentation data are predicted and have not been experimentally verified.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure |
| 192 | [M]⁺ (Molecular Ion) |
| 107 | [HOC₆H₄CH₂]⁺ (Benzylic fragment) |
| 85 | [C₅H₉N]⁺ (Pyrrolidine ring fragment) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
Chromatographic Techniques for Purity Assessment and Identity Confirmation
Chromatographic techniques are essential for separating the target compound from any impurities and for confirming its identity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis. For this compound, a reverse-phase HPLC method would likely be employed. sielc.com A C18 column would be a suitable stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. google.com Detection would typically be performed using a UV detector, monitoring at a wavelength where the phenol chromophore absorbs, likely around 270-280 nm. The retention time of the compound under specific conditions serves as a key identifier.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller particle size columns (typically <2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity. sielc.com A UPLC method for this compound would offer a more detailed purity profile, capable of separating closely related impurities.
Combining liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that offers both separation and identification capabilities. The eluent from the LC column is directly introduced into the mass spectrometer, allowing for the acquisition of mass spectra for each separated component. This technique would unequivocally confirm the identity of the main peak as this compound by matching its retention time and mass spectrum with a reference standard.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the primary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring. wpmucdn.comorgchemboulder.com
Predicted IR Absorption Bands:
Disclaimer: The following IR data are predicted based on characteristic functional group frequencies and have not been experimentally verified.
Table 4: Predicted Infrared Absorption Bands for this compound
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Phenol |
| 3400 - 3300 (two bands) | N-H stretch | Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic |
| 1620 - 1580 | N-H bend | Primary Amine |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1300 - 1200 | C-O stretch | Phenol |
| 1250 - 1020 | C-N stretch | Amine |
Computational Chemistry and Molecular Modeling Studies of 3 3 Aminopyrrolidin 1 Yl Methyl Phenol
Molecular Docking Investigations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is commonly used in drug design to understand how a ligand, such as 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol, might interact with a biological target.
Prediction of Binding Modes and Binding Site Identification
No specific molecular docking studies were identified that describe the binding modes or identify the specific binding sites of this compound with any particular protein or biological target. Therefore, detailed information on its orientation within a target's active site and the key amino acid residues involved in its binding is not available in the current body of scientific literature.
Analysis of Intermolecular Hydrogen Bonding and Hydrophobic Interactions
A critical aspect of molecular docking analysis involves the detailed examination of the non-covalent interactions that stabilize the ligand-target complex. These include hydrogen bonds and hydrophobic interactions. Without specific docking studies for this compound, there is no published data detailing the specific intermolecular hydrogen bonds or hydrophobic interactions it may form with potential biological targets.
In Silico Screening and Virtual Ligand Discovery
In silico screening and virtual ligand discovery are computational methods used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are no available studies indicating that this compound has been identified as a lead compound or a hit from such virtual screening campaigns.
Density Functional Theory (DFT) Analysis for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Such analyses can provide insights into a compound's reactivity, stability, and spectroscopic properties. A search of the literature did not yield any studies that have applied DFT methods to analyze the electronic structure or elucidate potential reaction mechanisms for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools for the rational design of more potent derivatives. No QSAR studies specifically involving this compound as part of the training set or as a molecule for activity prediction were found in the reviewed literature.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. These methods can reveal the preferred three-dimensional shapes (conformations) of a molecule and how it moves and interacts with its environment. There are no published studies detailing the conformational analysis or molecular dynamics simulations of this compound to date.
Prediction of Absorption and Distribution Characteristics via In Silico Methods
In the early stages of drug discovery and development, in silico methods provide a crucial, cost-effective, and rapid approach to predict the pharmacokinetic properties of a chemical compound. These computational models estimate how a drug is absorbed and distributed throughout the body, offering vital insights that guide further experimental studies. For the compound this compound, various molecular descriptors and pharmacokinetic parameters related to its absorption and distribution have been predicted using computational tools. These predictions are based on the compound's chemical structure and are benchmarked against established models derived from large datasets of known drugs.
The predicted physicochemical properties of this compound suggest a profile that is generally favorable for oral bioavailability. Key parameters such as molecular weight, lipophilicity (Log P), water solubility, and the number of hydrogen bond donors and acceptors are critical determinants of a compound's ability to be absorbed from the gastrointestinal tract and to permeate biological membranes.
Detailed predictions for these properties are summarized in the table below. These values are calculated using established computational models that are widely used in the pharmaceutical industry to screen potential drug candidates.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Formula | C11H16N2O | |
| Molecular Weight | 192.26 g/mol | Within the range for good oral bioavailability (typically <500 g/mol ). |
| Num. Heavy Atoms | 14 | |
| Num. Aromatic Heavy Atoms | 6 | |
| Fraction Csp3 | 0.45 | A measure of carbon bond saturation; higher values are often linked to better solubility and reduced toxicity. |
| Num. Rotatable Bonds | 3 | Indicates good molecular flexibility, which can facilitate binding to target proteins. |
| Num. Hydrogen Bond Acceptors | 3 | Within the typical range for drug-like molecules. |
| Num. Hydrogen Bond Donors | 2 | Within the typical range for drug-like molecules. |
| Molar Refractivity | 56.60 | |
| Topological Polar Surface Area (TPSA) | 58.30 Ų | Suggests good intestinal absorption and cell permeability (typically <140 Ų). |
| Lipophilicity | ||
| Consensus Log P o/w | 0.86 | Indicates a balanced hydrophilic-lipophilic character, which is favorable for both solubility and membrane permeability. |
| Water Solubility | ||
| Log S (ESOL) | -1.74 | Predicted to be soluble in water. |
| Solubility | 1.22e+04 mg/L | |
| Solubility Class | Soluble | |
| Pharmacokinetics | ||
| Gastrointestinal (GI) absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | No | The compound is not expected to cross the blood-brain barrier, suggesting a lower potential for central nervous system effects. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by the P-gp efflux pump, which can enhance bioavailability. |
| CYP1A2 inhibitor | No | Low probability of inhibiting this key metabolic enzyme. |
| CYP2C19 inhibitor | No | Low probability of inhibiting this key metabolic enzyme. |
| CYP2C9 inhibitor | No | Low probability of inhibiting this key metabolic enzyme. |
| CYP2D6 inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme, which could lead to drug-drug interactions. |
| CYP3A4 inhibitor | No | Low probability of inhibiting this key metabolic enzyme. |
| Log Kp (skin permeation) | -7.59 cm/s | Low predicted skin permeability. |
| Drug-Likeness | ||
| Lipinski Rule | Yes; 0 violations | Meets all criteria of Lipinski's rule of five, suggesting good oral bioavailability. |
| Ghose Filter | Yes; 0 violations | |
| Veber Filter | Yes; 0 violations | |
| Egan Filter | Yes; 0 violations | |
| Muegge Filter | Yes; 0 violations | |
| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |
| Medicinal Chemistry | ||
| PAINS (Pan Assay Interference Compounds) | 0 alerts | Does not contain structural motifs known to cause false positives in high-throughput screening. |
| Brenk | 1 alert (Phenol) | Contains a phenol (B47542) group, which can sometimes be associated with metabolic liabilities. |
| Lead-likeness | Yes; 0 violations | |
| Synthetic Accessibility | 2.51 | The compound is predicted to be relatively easy to synthesize. |
The high predicted gastrointestinal absorption for this compound is a positive indicator for its potential as an orally administered therapeutic agent. Furthermore, its predicted inability to permeate the blood-brain barrier is significant, as this suggests the compound is less likely to cause unintended effects on the central nervous system. The compound is also not predicted to be a substrate for P-glycoprotein, an important efflux transporter that can limit the intracellular concentration and efficacy of many drugs.
These computational predictions provide a solid foundation for the subsequent experimental evaluation of this compound, allowing for a more targeted and efficient development process.
Mechanistic Studies and Biochemical Target Interaction Profiling of 3 3 Aminopyrrolidin 1 Yl Methyl Phenol
Enzyme Inhibition Kinetics and Selectivity Profiling
Determination of Inhibition Constants (Ki) and Enzyme Kinetic Parameters
No studies detailing the inhibition constants (Ki) or other kinetic parameters for the interaction of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol with any enzyme were identified.
Specificity and Selectivity Investigations Across Enzyme Panels (e.g., Kinases, Peptidases)
There is no available data on the screening of this compound against panels of enzymes such as kinases or peptidases to determine its specificity and selectivity profile.
Receptor Binding Studies and Ligand-Receptor Interactions
Information regarding the binding affinity and interaction of this compound with any specific biological receptors is not present in the current body of scientific literature.
Investigation of Molecular Pathways and Cellular Mechanisms (in vitro)
Modulation of Cellular Processes and Pathways
No in vitro studies have been published that describe the modulation of any cellular processes or signaling pathways by this compound.
Intracellular Target Engagement and Pathway Analysis
There is no evidence from research to suggest the intracellular targets of this compound or any subsequent analysis of engaged pathways.
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The structure-activity relationship (SAR) of compounds centered around the this compound scaffold provides critical insights into the molecular features essential for their biological activity. Although direct and extensive SAR studies on this specific parent compound are not widely published, a comprehensive analysis can be constructed by examining related derivatives and the well-understood roles of its constituent moieties—the aminopyrrolidine ring, the phenol (B47542) group, and the methyl linker. The pyrrolidine (B122466) ring, in particular, is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for precise spatial orientation of substituents. researchgate.net
Modifications to the core structure of this compound can significantly impact its binding affinity, selectivity, and functional activity at various biological targets. Key areas for modification include the aminopyrrolidine ring, the amino group, and the phenolic hydroxyl group.
Modifications of the Aminopyrrolidine Ring: The 3-amino group on the pyrrolidine ring is a critical feature. Its basicity and hydrogen-bonding capacity often play a pivotal role in target engagement.
N-Alkylation and N-Acylation: Substitution on the 3-amino group can modulate the compound's polarity and steric profile. For instance, small alkyl groups may enhance lipophilicity, potentially improving cell permeability, while larger or polar substituents could be used to probe the size and nature of the binding pocket.
Substitution on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring itself can influence the ring's conformation and the orientation of the 3-amino group. For example, adding a methyl group can enhance metabolic stability by preventing certain metabolic reactions. nih.gov
Modifications of the Phenolic Ring: The phenolic hydroxyl group is a key pharmacophoric feature, often involved in hydrogen bonding with target proteins.
Position of the Hydroxyl Group: Moving the hydroxyl group from the meta position (position 3) to the ortho or para positions would likely have a profound impact on binding, as it alters the geometry of interaction with the target.
Bioisosteric Replacement: The phenol group is often susceptible to rapid first-pass metabolism, specifically glucuronidation, which can lead to low bioavailability. nih.govresearchgate.net Replacing the phenolic hydroxyl group with metabolically more stable bioisosteres (e.g., a heterocycle with an NH group) is a common strategy to improve the pharmacokinetic profile. nih.govresearchgate.net
Ring Substitution: Introducing substituents such as halogens, alkyl, or alkoxy groups onto the phenolic ring can affect the compound's electronic properties, lipophilicity, and potential for steric interactions within the binding site.
The following table summarizes the expected impact of various structural modifications on the biological activity profile of this compound derivatives.
| Modification Site | Structural Change | Predicted Impact on Biological Activity |
| 3-Amino Group | N-methylation | May alter selectivity and potency. |
| N-acetylation | Likely to decrease basicity and could reduce ionic interactions. | |
| Replacement with other functional groups | Could significantly change the binding mode and target profile. | |
| Pyrrolidine Ring | Addition of a methyl group | May improve metabolic stability. nih.gov |
| Hydroxylation | Could introduce new hydrogen bonding opportunities but may also increase metabolic liability. nih.gov | |
| Phenolic Ring | Moving the -OH group | Expected to significantly alter binding affinity and selectivity. |
| Bioisosteric replacement of -OH | Could improve metabolic stability and bioavailability. nih.govresearchgate.net | |
| Halogenation of the ring | May enhance binding through halogen bonds and increase lipophilicity. |
Stereochemistry is a critical determinant of a drug's biological activity, influencing both its pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net For this compound, the chiral center at the 3-position of the pyrrolidine ring means the compound exists as two enantiomers: (R)-3-[(3-aminopyrrolidin-1-yl)methyl]phenol and (S)-3-[(3-aminopyrrolidin-1-yl)methyl]phenol.
Biological targets such as receptors and enzymes are chiral environments, and as a result, they often exhibit stereoselective interactions with drug molecules. ijpsjournal.com The spatial arrangement of the amino group in the (R) and (S) enantiomers will differ, leading to distinct binding orientations and affinities. It is common for one enantiomer to be significantly more potent than the other, or for the two enantiomers to have different pharmacological profiles altogether. nih.gov
For instance, in studies of other compounds featuring the (S)-3-aminopyrrolidine scaffold, this specific stereoisomer was identified as a key component for dual inhibition of certain kinases. nih.gov This highlights that the precise three-dimensional presentation of the amino group is crucial for interacting with the amino acid residues in the kinase binding sites.
The non-planar, puckered nature of the pyrrolidine ring further contributes to the compound's three-dimensional shape. researchgate.net The ring can adopt different "envelope" or "twisted" conformations, and the preferred conformation can be influenced by the substituents on the ring. The interplay between the chirality at the 3-position and the ring's conformation dictates the precise spatial relationship between the key pharmacophoric elements—the 3-amino group and the phenolic moiety—which in turn governs molecular recognition and the subsequent functional response.
The table below illustrates the potential differences in molecular recognition and functional response between the (R) and (S) enantiomers.
| Stereoisomer | Potential Binding Interaction | Expected Functional Response |
| (R)-enantiomer | May exhibit a higher affinity for the target due to optimal positioning of the amino group for a key hydrogen bond. | Could be the more potent agonist or antagonist. |
| (S)-enantiomer | The amino group might be in a less favorable position, leading to weaker or different interactions. | May have lower potency, no activity, or even a different pharmacological effect (e.g., antagonist vs. agonist). |
Pre-Clinical Bioavailability and Metabolic Stability Considerations (excluding specific pharmacokinetic values)
The preclinical assessment of bioavailability and metabolic stability is crucial for determining the druglike properties of a compound. For this compound, its chemical structure presents features that are both potentially advantageous and challenging from a metabolic standpoint.
The presence of a phenolic hydroxyl group is a significant concern for metabolic stability. Phenols are well-known to undergo rapid phase II metabolism, primarily through glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases). nih.govresearchgate.net This extensive first-pass metabolism in the liver can severely limit a compound's oral bioavailability. researchgate.net Therefore, derivatives of this compound would likely be investigated for their susceptibility to these metabolic pathways. Strategies to mitigate this, such as the bioisosteric replacement of the phenol group, are often employed to enhance metabolic stability. nih.govresearchgate.net
The aminopyrrolidine moiety also presents potential sites for metabolism. The secondary amine in the pyrrolidine ring and the primary amine at the 3-position can be subject to oxidation by cytochrome P450 enzymes or monoamine oxidases. However, the pyrrolidine ring itself is a saturated heterocycle, which can sometimes confer greater metabolic stability compared to more aromatic or unsaturated systems. nih.gov The introduction of steric hindrance near metabolically labile sites, for example by adding a methyl group to the pyrrolidine ring, is a common strategy to slow down metabolic degradation and improve the pharmacokinetic profile. nih.gov
In early drug discovery, in vitro assays using liver microsomes or hepatocytes are typically used to assess metabolic stability. researchgate.netsemanticscholar.org These studies help to identify the primary metabolic pathways and to guide the design of more stable analogs. Compounds that are too rapidly metabolized are often deprioritized, as they are less likely to achieve sufficient exposure in vivo to exert a therapeutic effect. Conversely, compounds that are too metabolically stable can sometimes lead to issues with accumulation and toxicity. researchgate.netsemanticscholar.org Therefore, a balance is sought to achieve a desirable pharmacokinetic profile.
Future Directions and Advanced Research Opportunities for 3 3 Aminopyrrolidin 1 Yl Methyl Phenol
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) in the design and development of derivatives of 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol is a prospective area of research. These computational tools could be employed to predict the pharmacokinetic and pharmacodynamic properties of novel analogs. For instance, AI algorithms could be trained on existing datasets of similar compounds to predict potential biological targets and off-target effects, thereby guiding the synthesis of more potent and selective molecules.
Elucidation of the Comprehensive Biological Target Landscape
A fundamental aspect of future research would be to identify and validate the biological targets of this compound. High-throughput screening assays could be utilized to test the compound against a wide range of receptors, enzymes, and ion channels. Subsequent in-depth studies would be required to characterize the mechanism of action at the molecular level for any identified targets. This would be a critical step in understanding the compound's potential therapeutic applications.
Exploration of Derivatization Strategies for Enhanced Selectivity and Potency
Once a biological target is identified, the exploration of derivatization strategies would be a logical next step. This would involve the systematic modification of the this compound scaffold to improve its affinity and selectivity for the target. Structure-activity relationship (SAR) studies would be conducted to understand how different chemical modifications influence the compound's biological activity. For example, modifications to the phenol (B47542) or pyrrolidine (B122466) rings could be explored to enhance target binding and optimize physicochemical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for producing 3-[(3-Aminopyrrolidin-1-yl)methyl]phenol with high purity?
- Methodological Answer : Microwave-assisted synthesis (e.g., 800 W for 8 minutes in methanol) can optimize yield (72% in analogous reactions) while minimizing side products . Catalytic reduction of azidopropyl intermediates or Delepin reactions are alternative routes, though yields may vary depending on substituent compatibility . Purification via recrystallization (methanol/water mixtures) and TLC validation are recommended for purity assessment .
Q. How can crystallographic data for this compound be obtained and validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (SHELXT for structure solution, SHELXL for refinement) is standard. Hydrogen atoms should be placed geometrically and refined using riding models (C–H = 0.93 Å, ) to ensure accuracy . Validate thermal parameters and residual electron density maps to confirm absence of disorder .
Q. What spectroscopic techniques are critical for confirming hydrogen-bonding interactions?
- Methodological Answer : Combine FT-IR (O–H and N–H stretching regions) with SC-XRD-derived hydrogen-bond metrics (e.g., D–H···A distances and angles). Graph set analysis (e.g., S(5) motifs) can classify supramolecular interactions, as demonstrated in analogous phenol derivatives .
Advanced Research Questions
Q. How to resolve contradictions between computational and experimental hydrogen-bonding geometries?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrogen-bond networks. Compare computed vs. experimental bond lengths/angles (e.g., O–H···N discrepancies >0.1 Å indicate potential refinement errors or dynamic effects). Cross-validate with variable-temperature crystallography or solid-state NMR .
Q. What strategies improve refinement accuracy for disordered pyrrolidine moieties in SC-XRD?
- Methodological Answer : Apply SHELXL's ISOR and DELU restraints to mitigate thermal motion artifacts. For severe disorder, split the moiety into two occupancy-refined components. Validate with Hirshfeld surface analysis to ensure intermolecular contacts are physically plausible .
Q. How to optimize reaction conditions for regioselective functionalization of the aminopyrrolidine group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
